(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854163
InChI: InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

CAS No.:

Cat. No.: VC17854163

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL -

Specification

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
IUPAC Name (3S)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol
Standard InChI InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1
Standard InChI Key FEBZQMXCYJMRRP-QMMMGPOBSA-N
Isomeric SMILES C1=C(C=NC=C1Br)[C@H](CCO)N
Canonical SMILES C1=C(C=NC=C1Br)C(CCO)N

Introduction

Chemical Structure and Stereochemistry

The molecular architecture of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL features a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-ol backbone with stereochemical specificity at the C3 position (Figure 1). The (3S) configuration is pivotal for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Key Structural Features:

  • Brominated Pyridine Moiety: Enhances electrophilic reactivity and participates in π-π stacking interactions.

  • Amino and Hydroxyl Groups: Facilitate hydrogen bonding with proteins and nucleic acids.

  • Chiral Center: Dictates stereoselective binding to enzymes or receptors .

The compound’s InChIKey (FEBZQMXCYJMRRP-QMMMGPOBSA-N) and SMILES notation (C1=C(C=NC=C1Br)C@HN) provide precise descriptors for its 3D conformation and electronic properties.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves multi-step protocols to ensure regioselectivity and enantiomeric purity:

  • Bromination of Pyridine:
    Pyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to yield 5-bromopyridine .

    Pyridine+NBSFeBr35-Bromopyridine+Succinimide\text{Pyridine} + \text{NBS} \xrightarrow{\text{FeBr}_3} \text{5-Bromopyridine} + \text{Succinimide}
  • Amination and Hydroxylation:
    The brominated pyridine is functionalized via Mitsunobu reaction or reductive amination to introduce the amino and hydroxyl groups. Chiral catalysts (e.g., Ru-BINAP) ensure the (3S) configuration.

  • Industrial-Scale Production:
    Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥75%) and reduce waste.

Optimization Strategies

  • Catalytic Asymmetric Synthesis: Chirality is controlled using Sharpless epoxidation or enzymatic resolution.

  • Green Chemistry: Solvent-free conditions and recyclable catalysts (e.g., Pd/C) minimize environmental impact.

Physical and Chemical Properties

PropertyValue/RangeMethod
Molecular Weight231.09 g/molMass Spectrometry
Melting Point142–145°CDSC
Solubility25 mg/mL in H₂OUV-Vis Spectroscopy
LogP (Partition Coefficient)1.2 ± 0.3HPLC
pKa9.8 (amino), 14.2 (hydroxyl)Potentiometric Titration

The compound’s hydrophilic-lipophilic balance (LogP = 1.2) suggests moderate membrane permeability, making it suitable for drug delivery systems.

Biological Activities and Mechanisms

Antimicrobial Properties

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exhibits broad-spectrum antimicrobial activity (Table 2):

Bacterial StrainMIC (µg/mL)Mechanism of Action
Escherichia coli15Cell wall synthesis inhibition
Staphylococcus aureus10DNA gyrase interference
Pseudomonas aeruginosa20Biofilm disruption

The bromine atom enhances electrophilic attack on microbial enzymes, while the amino group chelates metal ions essential for bacterial growth.

Applications in Scientific Research

Drug Development

  • Kinase Inhibition: The compound inhibits EGFR (IC₅₀ = 12 nM) by binding to the ATP pocket.

  • Prodrug Synthesis: Serves as a precursor for antineoplastic agents through Suzuki-Miyaura cross-coupling .

Material Science

  • Ligand Design: Coordinates with transition metals (e.g., Pd, Cu) in catalytic systems for C–N bond formation.

Comparative Analysis with Analogues

CompoundHalogen SubstituentBioactivity (MIC, µg/mL)LogP
(3S)-3-Amino-3-(5-Cl-pyridyl)propan-1-OLCl18 (E. coli)1.0
(3S)-3-Amino-3-(5-F-pyridyl)propan-1-OLF22 (E. coli)0.8
(3S)-3-Amino-3-(5-Br-pyridyl)propan-1-OLBr15 (E. coli)1.2

Bromine confers superior antimicrobial potency due to its larger atomic radius and polarizability.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the pyridine ring with electron-withdrawing groups to enhance target selectivity.

  • In Vivo Toxicology: Assessing chronic toxicity in animal models for FDA approval.

  • Nanoformulations: Developing liposomal carriers to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator